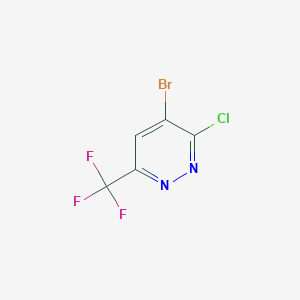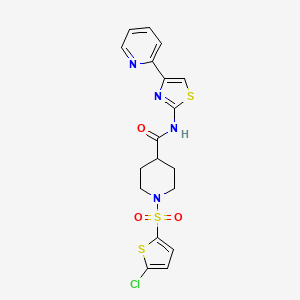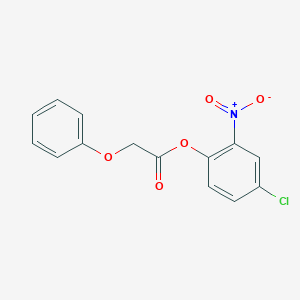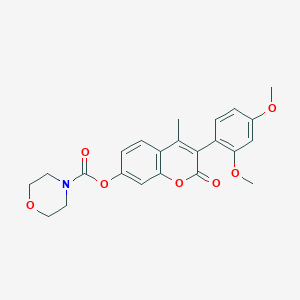![molecular formula C18H16FN3O2S B2691378 Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate CAS No. 688355-62-6](/img/structure/B2691378.png)
Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinone derivatives are a class of compounds that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolinones can be synthesized through a variety of methods. For instance, one efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
In the title molecule, the dihedral angle between the fluoro-substituted benzene ring and the pyrimidinone ring is 52.34°, while the dihedral angle between the fused benzene ring and the pyrimidinone ring is 3.30° .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions. For example, the reaction of 2-substituted benzoxazinone with ethyl-2-amino-4-thiazoleacetate yielded ethyl-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetate .Applications De Recherche Scientifique
Anti-Cancer Applications
The synthesis of bioactive quinazolin-4(3H)-one derivatives, including compounds structurally related to Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate, has shown significant antitumor activity against various human tumor cell lines, such as melanoma, ovarian, renal, prostate, breast, and colon cancer cells. These compounds exhibit antitumor activities, in some cases, even surpassing the reference drug 5-fluorouracil, underscoring their potential in cancer treatment research (El-Badry, El-hashash, & Al-Ali, 2020).
Antibacterial and Antifungal Applications
New derivatives of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]-quinazolin-5,1′-cyclohexane]-4(6H)-ones, related to the this compound structure, have been synthesized and shown to exhibit high anti-monoamine oxidase and antitumor activity. Their structure allows for significant applications in combating bacterial and fungal infections (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Synthesis and Chemical Structure Analysis
An efficient synthesis strategy for a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one provides insights into the structural analysis of such compounds. This synthesis method, characterized by its simplicity and high conversion rate, offers a pathway to creating derivatives with potential applications in microbial resistance studies and the development of new pharmaceutical agents (Geesi, 2020).
Mécanisme D'action
Target of Action
Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate is a quinazoline derivative . Quinazoline derivatives have been reported to exhibit a wide range of biological activities, including antitubercular, antihypertensive, anticancer, anti-HIV, antiviral, anti-inflammatory, and antifungal activities
Mode of Action
It is known that quinazoline derivatives interact with their targets, leading to various biological effects .
Biochemical Pathways
Quinazoline derivatives are known to impact a wide range of biological properties .
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate are not fully understood yet. Quinazoline derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups of the quinazoline derivative .
Cellular Effects
The cellular effects of this compound are currently under investigation. Quinazoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Quinazoline derivatives are known for their stability and relatively easy methods for preparation .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. The dosage effects of quinazoline derivatives are generally studied in the context of their potential therapeutic applications .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Quinazoline derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. The transport and distribution of quinazoline derivatives are generally influenced by their physicochemical properties .
Subcellular Localization
The subcellular localization of this compound is not well-understood. The subcellular localization of quinazoline derivatives can be influenced by various factors, including targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-24-16(23)11-25-18-21-15-6-4-3-5-14(15)17(22-18)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVMXAMBXGVRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)
![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)

![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)

![1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2691311.png)


![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2691316.png)

